N-(4-Phenylbutyl)adenosine

Description

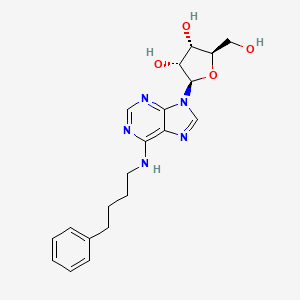

Structure

3D Structure

Properties

Molecular Formula |

C20H25N5O4 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-phenylbutylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C20H25N5O4/c26-10-14-16(27)17(28)20(29-14)25-12-24-15-18(22-11-23-19(15)25)21-9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,11-12,14,16-17,20,26-28H,4-5,8-10H2,(H,21,22,23)/t14-,16-,17-,20-/m1/s1 |

InChI Key |

QNQVVNSRYWTXJV-WVSUBDOOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Phenylbutyl Adenosine

General Synthetic Strategies for N6-Substituted Adenosine (B11128) Derivatives

The synthesis of N6-substituted adenosine derivatives is a well-established area of medicinal chemistry, primarily driven by the desire to create potent and selective ligands for adenosine receptors. A predominant strategy involves the nucleophilic substitution of a leaving group at the 6-position of the purine (B94841) ring.

The most common precursor used in this approach is 6-chloropurine (B14466) riboside. The chlorine atom at the C6 position is highly susceptible to displacement by primary and secondary amines. This reaction is typically carried out by heating the 6-chloropurine riboside with the desired amine in a suitable solvent, such as n-butanol or ethanol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. nih.govnih.gov

Alternative methods have also been developed. The Mitsunobu reaction, for instance, allows for the N6-alkylation of adenosine using an alcohol. nih.govresearchgate.net This method involves the use of triphenylphosphine (B44618) (Ph3P) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). Another approach involves the regioselective N1-alkylation of adenosine followed by a Dimroth rearrangement, which thermally or base-catalytically converts the N1-substituted intermediate into the more stable N6-substituted product. rsc.org

These general strategies provide a versatile toolkit for chemists to generate a diverse library of N6-substituted adenosine derivatives by varying the amine or alcohol used in the reaction.

The synthesis of N-(4-Phenylbutyl)adenosine is most commonly achieved through the direct displacement of the chlorine atom from 6-chloropurine riboside. This established procedure involves reacting commercially available 6-chloroadenosine with 4-phenylbutylamine. nih.gov

The reaction is typically performed by heating the two reactants in a high-boiling point solvent like n-butanol, with a tertiary amine such as triethylamine (Et3N) added as a base. nih.gov The base serves to scavenge the HCl generated, driving the reaction to completion. After an appropriate reaction time, the product is isolated and purified using standard techniques like column chromatography. This method is efficient and provides a direct route to the target compound.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|

The phosphorylation of nucleosides is a critical step in producing analogues that can mimic endogenous nucleotides. To prepare N6-(4-Phenylbutyl)adenosine Monophosphate, the primary 5'-hydroxyl group of the ribose sugar is the target for phosphorylation.

Chemical phosphorylation methods are commonly employed. A classic approach is the Yoshikawa procedure, which utilizes phosphoryl chloride (POCl3) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate. nih.gov This method allows for the regioselective phosphorylation of the 5'-position of unprotected nucleosides. Care must be taken to control the reaction conditions to avoid side reactions, such as the formation of cyclonucleosides or phosphorylation at the 2' and 3' hydroxyl groups. umich.edu

Enzymatic methods offer an alternative, highly selective route. Nucleoside kinases can catalyze the transfer of a phosphate group from a donor like ATP to the 5'-position of a nucleoside. mdpi.commdpi.com While highly specific, the substrate scope of these enzymes can be a limitation, and a suitable kinase that accepts this compound would need to be identified or engineered. mdpi.com Once synthesized, these monophosphate analogues serve as valuable tools for biochemical assays and as precursors for the synthesis of diphosphate (B83284) and triphosphate derivatives.

Synthesis of Positional Isomers and Related Derivatives

To explore structure-activity relationships (SAR), chemists synthesize various isomers and derivatives of a lead compound. For this compound, this involves moving the phenylbutyl group to other positions on the purine ring or modifying other parts of the adenosine core.

The synthesis of the positional isomer 2-(4-Phenylbutyl)adenosine requires a different strategy than that used for N6-substitution. The C2 position of the purine ring is less reactive than the C6 position and typically requires metal-catalyzed cross-coupling reactions for functionalization.

A common starting material for such syntheses is a 2-halo-adenosine derivative, such as 2-iodoadenosine (B13990) or 2-chloroadenosine, where the other functional groups are protected. For instance, a synthetic route could begin with a 2,6-dihalopurine derivative. The more reactive C6-halogen is first substituted, often with an amino group to form a 2-halo-adenosine intermediate. nih.gov Subsequently, a palladium-catalyzed cross-coupling reaction, such as a Sonogashira, Stille, or Suzuki coupling, can be used to introduce the 4-phenylbutyl group at the C2 position. nih.gov This multi-step process allows for the specific and controlled synthesis of 2-substituted adenosine analogues.

Comprehensive SAR studies involve modifying multiple positions of the adenosine molecule to understand the structural requirements for biological activity. nih.gov Besides the N6 and C2 positions, derivatization is frequently explored at the C8 position of the purine ring and various positions of the ribose sugar. nih.gov

C8-Position: The C8 position can be functionalized using methods analogous to those for the C2 position, often starting from an 8-bromo-adenosine derivative.

Ribose Moiety: The ribose sugar offers several sites for modification. The 5'-position is commonly altered to produce carboxamide derivatives, such as in the well-known agonist 5′-N-Ethylcarboxamidoadenosine (NECA). nih.gov The 2' and 3' hydroxyl groups are also targets for modification. However, substitutions at the 2' and 3' positions are often poorly tolerated at adenosine receptors, indicating that these hydroxyl groups may be crucial for binding and efficacy. nih.gov

These systematic modifications provide crucial data on how changes in size, electronics, and hydrogen-bonding capacity at different positions affect the affinity and selectivity of the ligand for adenosine receptor subtypes. nih.gov

Pharmacological Characterization and Biological Activities of N 4 Phenylbutyl Adenosine

Adenosine (B11128) Receptor Binding and Functional Efficacy

The interaction of N-(4-Phenylbutyl)adenosine with adenosine receptor subtypes has been quantified through radioligand binding assays, which determine the affinity of the compound for each receptor. This affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

This compound demonstrates a high affinity for the A1 adenosine receptor. In studies using radioligand binding assays with membranes from cell lines expressing the human A1 receptor, the compound exhibited a Ki value of 7.5 nM. Structure-activity relationship studies of N6-substituted adenosine derivatives indicate that those with aliphatic substituents containing four or more methylene (B1212753) residues are among the most potent analogs at the A1 receptor. nih.gov A sulfonated, more polar homolog, N6-[4-(p-sulfophenyl)butyl]adenosine, also retains high affinity for the A1 receptor, further suggesting the importance of the butyl chain length for A1 receptor interaction. nih.gov

The binding affinity of this compound at the A2A adenosine receptor is considerably lower than at the A1 subtype. Research has reported a Ki value of 4750 nM for the human A2A receptor. nih.gov This significant difference in affinity between A1 and A2A receptors highlights a degree of selectivity of this compound for the A1 subtype over the A2A subtype.

Information from available scientific literature on the specific binding affinity of this compound at the A2B adenosine receptor is limited. While comprehensive screening data across all receptor subtypes for this specific compound is not extensively detailed in all studies, the general pharmacological profiling of N6-substituted adenosines often focuses on the high-affinity A1, A2A, and A3 receptors.

This compound displays moderate affinity for the A3 adenosine receptor. In binding assays performed on cells expressing the human A3 receptor, a Ki value of 217 nM has been reported. This affinity is substantially lower than its affinity for the A1 receptor but higher than its affinity for the A2A receptor.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| A1 | 7.5 nih.gov |

| A2A | 4750 nih.gov |

| A2B | Not Reported |

| A3 | 217 |

The functional activity of this compound as an agonist, partial agonist, or antagonist is determined by its ability to elicit a cellular response upon binding to the receptor. This is often measured through second messenger assays, such as monitoring changes in cyclic adenosine monophosphate (cAMP) levels.

Based on structure-activity relationship studies of related N6-substituted adenosine analogs, this compound is expected to act as an agonist at adenosine receptors. N6-substituted adenosines are generally known to be agonists. nih.gov Specifically, N6-arylmethyl and N6-alkyl derivatives tend to be agonists at A1 and A3 receptors, with varying degrees of efficacy. nih.gov For instance, N6-[4-(p-sulfophenyl)butyl]adenosine, a closely related compound, has been characterized as a potent A1 adenosine agonist. nih.gov At the A2 receptor, N6-substituted analogs have been shown to act as agonists, producing physiological effects such as coronary vasodilation. nih.gov While specific functional data such as EC50 and Emax values for this compound across all receptor subtypes are not extensively detailed in the reviewed literature, its structural characteristics strongly suggest an agonist profile, particularly at the A1 receptor where it displays the highest affinity.

Enzyme Modulatory Activities

The biological activity of adenosine analogs can also be influenced by their interaction with enzymes that regulate adenosine metabolism, primarily adenosine deaminase (ADA) and adenosine kinase (AK). ADA converts adenosine to inosine, while AK phosphorylates adenosine to adenosine monophosphate (AMP).

There is limited specific information available in the scientific literature regarding the direct modulatory effects of this compound on the activity of adenosine deaminase or adenosine kinase. Studies on enzyme modulation tend to focus on compounds specifically designed as inhibitors or substrates for these enzymes, and comprehensive screening of receptor ligands like this compound for off-target enzymatic activity is not always reported. Research on related N6-substituted compounds, such as N6-methyladenosine, shows that modifications at the N6 position can significantly impact interactions with enzymes like adenosine deaminase, which is unable to deaminate N6-methyladenosine. nih.govresearchgate.net However, direct experimental data on the interaction between this compound and these key enzymes remains to be thoroughly investigated.

Inhibition of Ecto-nucleoside Triphosphate Diphosphohydrolase-1 (CD39)

Information regarding the direct inhibitory activity of this compound on Ecto-nucleoside Triphosphate Diphosphohydrolase-1 (CD39) is not available in the current scientific literature.

Inhibition of Ecto-5′-nucleotidase (CD73)

There is no specific information available in the scientific literature concerning the direct inhibitory effects of this compound on Ecto-5′-nucleotidase (CD73).

Inhibition of DNA Adenine (B156593) Methyltransferase (CamA) from Clostridioides difficile

This compound has been identified as an inhibitor of the Clostridioides difficile-specific DNA adenine methyltransferase (CamA). This enzyme is crucial for the bacterium's sporulation and persistence in the colon, making it a potential target for developing antivirulence agents against C. difficile infections. A systematic study of 42 different N6-substituted adenosine analogs was conducted to explore their inhibitory properties against CamA.

Inhibitory Potency against CamA

In a comprehensive screening of adenosine analogs, this compound, referred to as compound 16 in the study, demonstrated inhibitory activity against CamA. The half-maximal inhibitory concentration (IC50) was determined to be 4.1 µM. This level of potency was part of a broader structure-activity relationship investigation aimed at identifying effective inhibitors of this key bacterial enzyme.

Table 1: Inhibitory Potency of this compound against CamA

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound (Compound 16) | CamA from C. difficile | 4.1 |

Enzyme Selectivity and Specificity

The development of selective inhibitors for CamA is challenging due to the conserved nature of the active site among S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While highly potent and selective inhibitors were identified within the screened library of 42 adenosine analogs, specific selectivity data for this compound (compound 16) against other methyltransferases or human adenosine receptors were not detailed in the primary study. The research focused on identifying the most potent compounds in the series for further selectivity profiling. For instance, the most potent inhibitor discovered, compound 39, was shown to be highly selective for CamA when tested against a panel of related bacterial and mammalian DNA and RNA methyltransferases, as well as human adenosine receptors.

Other Documented Biological Activities

Neuroprotective Effects in In Vitro and In Vivo Models of Brain Injury (e.g., Oxygen-Glucose Deprivation, Ischemia)

Specific studies detailing the neuroprotective effects of this compound in in vitro or in vivo models of brain injury, such as oxygen-glucose deprivation or ischemia, are not available in the current scientific literature. While adenosine and its analogs are generally known to have neuroprotective properties in the context of cerebral ischemia, direct experimental evidence for this compound is lacking.

Modulation of Locomotor Activity in Animal Models

Scientific literature extensively documents the central nervous system effects of adenosine analogs, with a general consensus that these compounds typically induce a dose-dependent decrease in spontaneous locomotor activity in animal models. This effect is a hallmark of the central depressant properties of adenosine receptor agonists. Studies involving intracerebroventricular administration of various adenosine analogs in mice have consistently demonstrated this reduction in movement. nih.gov

It is important to note that the locomotor effects of adenosine analogs can be influenced by the specific experimental conditions and the animal model used. For example, the locomotor activity of mice can be influenced by factors such as whether they are single-housed or group-housed and can vary between different strains. nih.govfrontiersin.org

Molecular and Cellular Mechanisms of Action

Adenosine (B11128) Receptor-Mediated Signal Transduction

N-(4-Phenylbutyl)adenosine's primary mechanism of action involves its interaction with adenosine receptors, which are a class of G-protein coupled receptors (GPCRs). These receptors are integral to various physiological processes.

G-protein Coupling and Adenylyl Cyclase/cAMP Pathway Modulation

This compound is known to interact with adenosine receptors, particularly the A2B adenosine receptor (A2BAR). Like other adenosine receptors, A2BAR is a GPCR that, upon activation, couples to intracellular G-proteins to initiate signaling cascades. The A2B receptor is known to couple to both Gs and Gq proteins. nih.gov

The coupling to the Gs protein alpha subunit (Gαs) leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The elevation in intracellular cAMP levels subsequently activates protein kinase A (PKA), which then phosphorylates a multitude of downstream protein targets, leading to a cellular response. This signaling pathway is a common mechanism for many hormones and neurotransmitters. In some cellular contexts, the A2B receptor has also been shown to couple to Gi proteins, which would lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.gov

| Receptor Subtype | G-Protein Coupled | Second Messenger | Downstream Effector |

| A2B Adenosine Receptor | Gs, Gq, Gi | cAMP, IP3, DAG | Adenylyl Cyclase, Phospholipase C |

Activation of Phospholipase C (PLC) and Intracellular Calcium Dynamics

In addition to coupling with Gs, the A2B adenosine receptor can also couple to Gq proteins. nih.gov The activation of the Gq alpha subunit (Gαq) stimulates phospholipase C (PLC). PLC is a crucial enzyme in a separate signaling pathway that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration can activate a variety of calcium-dependent enzymes and cellular processes. DAG, the other product of PIP2 cleavage, remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a distinct set of substrate proteins, further propagating the signal. Studies have shown that activation of the A2B receptor can lead to a modest increase in intracellular calcium, a response that is absent in cells lacking Gq/11 proteins. nih.gov

Impact on Neuronal Signaling Pathways (e.g., CREB Phosphorylation)

The signaling cascades initiated by this compound through adenosine receptors can have significant impacts on neuronal function. One of the key downstream targets of both the cAMP/PKA and the Ca2+/calmodulin-dependent protein kinase (CaMK) pathways is the cAMP response element-binding protein (CREB). qiagen.comfrontiersin.org CREB is a transcription factor that, when phosphorylated, can bind to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of various genes, thereby regulating their transcription.

Neuronal activity can lead to an increase in both cAMP and intracellular calcium levels, both of which can activate kinases that phosphorylate CREB at a specific serine residue (Ser133). This phosphorylation event is a critical step in activity-dependent gene expression, which is thought to underlie long-term changes in synaptic plasticity and memory formation. nih.govresearchgate.net The activation of adenosine receptors by agonists has been shown to be involved in the modulation of CREB phosphorylation in astrocytes and neurons, highlighting the potential for this compound to influence these fundamental neuronal processes. frontiersin.org

Mechanism of Enzyme Inhibition

Beyond its receptor-mediated activities, the broader class of adenosine analogs can also interact with and inhibit various enzymes.

Structural Basis of Enzyme-Ligand Interactions for CamA

Competitive Inhibition Mechanisms for CD39/CD73

CD39 (ectonucleoside triphosphate diphosphohydrolase 1) and CD73 (ecto-5'-nucleotidase) are key ectoenzymes that work in concert to hydrolyze extracellular ATP and ADP to adenosine. nih.govplos.org This pathway is crucial for regulating purinergic signaling and has significant implications in inflammation and immunology. nih.govjci.org

Inhibition of these enzymes can prevent the breakdown of pro-inflammatory ATP and reduce the production of immunosuppressive adenosine. nih.gov A competitive inhibition mechanism for CD39 or CD73 would involve a molecule that structurally resembles the natural substrate (ATP, ADP, or AMP) and binds to the active site of the enzyme. By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby blocking the enzymatic reaction.

While various inhibitors of CD39 and CD73 have been developed, the specific competitive inhibition mechanisms for this compound are not extensively detailed in the available literature. For a compound to act as a competitive inhibitor of these enzymes, its adenosine core would likely interact with the nucleotide-binding pocket of the active site. The phenylbutyl substitution would influence the binding affinity and specificity. The effectiveness of such an inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

| Enzyme | Substrate | Product | Potential Inhibition Mechanism |

| CD39 | ATP, ADP | AMP | Competitive |

| CD73 | AMP | Adenosine | Competitive |

Cellular Effects Beyond Receptor Modulation

Activation of the A1 adenosine receptor (A1AR) initiates a cascade of cellular events that extend beyond simple receptor-ligand interaction, influencing synaptic transmission, vascular processes, metabolic functions, and neuro-inflammatory responses.

Modulation of Nitric Oxide (NO) Production

The influence of A1 adenosine receptor activation on nitric oxide (NO) production is complex and appears to be cell-type and context-dependent. In the vascular endothelium, A1AR activation can contribute to NO release, a key factor in vasodilation. One proposed pathway suggests that A1-mediated NO release involves the activation of phospholipase A2 (PLA2) and ATP-sensitive K+ (KATP) channels, which facilitates calcium influx and subsequent activation of endothelial NO synthase (eNOS).

Conversely, in immune cells such as macrophages, A1AR activation has been shown to augment the production of nitric oxide when the cells are primed with interferon-gamma. This effect was inhibited by specific A1 receptor antagonists, confirming the receptor's involvement. However, other studies have reported that A1AR agonists can inhibit lipopolysaccharide (LPS)-stimulated NO production in macrophage cell lines, suggesting an anti-inflammatory role in certain contexts. In cardiac tissue, A1AR activation is also linked to the activation of nitric oxide synthase, contributing to its physiological effects. This evidence indicates that A1ARs can either stimulate or inhibit NO production depending on the physiological or pathological setting.

Mitochondrial Function and Stability

Recent evidence has established the presence of functional A1 adenosine receptors on mitochondria, suggesting a direct role in regulating cellular energy metabolism. The A1AR has been identified in pure mitochondrial fractions from various sources, including mouse brain and liver, and human cells.

Pharmacological stimulation of these mitochondrial A1 receptors has been shown to significantly alter bioenergetics. In isolated mitochondria from HeLa cells, the selective A1 agonist N6-cyclopentyladenosine (CPA) increased maximal respiration, proton leak, and ATP production. This suggests that A1AR activation can directly modulate the efficiency of the electron transport chain and oxidative phosphorylation. However, the presence of A1 receptors on mitochondria has also been suggested to be a factor in mitochondrial vulnerability, particularly in response to pro-oxidant stressors. In the context of remote ischemic preconditioning, activation of A1 receptors during reperfusion has been shown to attenuate mitochondrial dysfunction.

| Mitochondrial Parameter | Agonist | Effect in Isolated Mitochondria | Reference |

|---|---|---|---|

| Maximal Respiration | CPA | Increased | |

| Proton Leak | CPA | Increased | |

| ATP Production | CPA | Increased | |

| Acute Respiration | CPA | Increased |

Microglial Activation Pathways

The A1 adenosine receptor plays a significant role in modulating the activity of microglia, the resident immune cells of the central nervous system. A1ARs are expressed on microglia and their activation generally leads to an anti-inflammatory or neuroprotective phenotype by suppressing pro-inflammatory responses.

Selective stimulation of A1AR has been observed to inhibit the morphological activation of microglia, a process characterized by a change from a ramified to an amoeboid shape, which is often induced by stimuli like ATP. This inhibitory effect may be mediated by the suppression of calcium influx that typically accompanies microglial activation.

The signaling pathways involved are linked to the A1 receptor's coupling with Gi proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence the phosphorylation state of key transcription factors such as cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB), both of which are critical in regulating the expression of inflammatory cytokines. Under conditions of low glucose or hypoxia, an imbalance between A1 and A2A receptors can regulate microglial activation, with A1AR activation promoting the phosphorylation of NF-κB p65 and CREB, which in turn regulates the release of inflammatory mediators. Upregulation and activation of A1AR on microglia can attenuate neuroinflammation and demyelination in experimental models of multiple sclerosis.

Structure Activity Relationship Sar Studies of N 4 Phenylbutyl Adenosine and Analogues

Influence of N6-Substitution

The N6-position of adenosine (B11128) is a critical determinant for receptor subtype selectivity. Hydrophobic substituents at this position are generally favored for high affinity at adenosine receptors.

Effect of Alkyl Chain Length and Phenyl Ring Modifications on Adenosine Receptor Affinity and Selectivity

The N6-substituent of adenosine analogues plays a pivotal role in determining their affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). For N6-arylalkyladenosines, the length of the alkyl chain connecting the phenyl ring to the N6-amino group is a key factor.

Research indicates that for A1 receptor affinity, aliphatic N6-substituents with four or more methylene (B1212753) residues are among the most potent. nih.gov In a series of N6-(phenylalkyl)adenosine derivatives, increasing the alkyl chain length from a methyl (phenylmethyl) to a butyl (4-phenylbutyl) group influences the interaction with the receptor binding pocket.

Modifications to the phenyl ring also significantly impact receptor affinity and selectivity. For instance, the introduction of substituents on the benzyl (B1604629) ring of N6-benzyladenosine analogues can alter efficacy. nih.gov A chloro substituent, for example, can decrease efficacy depending on its position on the benzyl ring. nih.gov N6-(halophenyl) substituents have been shown to be potent at the A1 receptor. nih.gov In the development of selective A3AR ligands, N6-(3-iodobenzyl) moieties have been identified as important structural features. nih.gov The stereochemistry of substituents is also crucial; for example, a notable stereoselectivity is observed for N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer at the rat A3AR. nih.gov

| Compound | N6-Substituent | Receptor Selectivity | Key Findings |

| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A1-selective nih.gov | N6-cycloalkyl groups are well-tolerated at the A1 receptor. nih.gov |

| N6-(R)-Phenylisopropyladenosine (R-PIA) | (R)-1-Methyl-2-phenylethyl | A1-selective nih.gov | Shows high stereoselectivity at the A1 receptor. nih.gov |

| N6-(3-Iodobenzyl)adenosine | 3-Iodobenzyl | A3-selective feature nih.gov | The iodo-substituent is important for A3 selectivity. |

| N6-(4-Phenylbutyl)adenosine | 4-Phenylbutyl | - | The butyl linker provides optimal spacing for certain receptor interactions. nih.gov |

| N6-(trans-2-Phenylcyclopropyl)adenosine | trans-2-Phenylcyclopropyl | Tends toward A3AR selectivity. nih.gov | Rigid N6-substituents can enhance affinity and selectivity. nih.gov |

Structural Determinants for CamA Inhibitory Potency

Beyond adenosine receptors, N6-substituted adenosine analogues have been studied as inhibitors of calmodulin-sensitive adenylate cyclase (CamA). The structural features required for CamA inhibition differ from those for adenosine receptor binding. The inhibitory potency is influenced by the nature of the N6-substituent.

Influence of C2-Substitution

Substitution at the C2-position of the purine (B94841) ring has been extensively explored to modulate the affinity, selectivity, and efficacy of N6-substituted adenosine analogues. Combining substitutions at both the C2 and N6 positions can lead to compounds with unique pharmacological profiles. nih.gov

Effects of Ether, Amine, and Thioether Linkages on Receptor Efficacy

The nature of the linkage atom at the C2-position influences receptor affinity and efficacy. Studies comparing ether, amine, and thioether linkages for a 2-phenylethyl substituent revealed that the ether linkage resulted in the highest affinity for the A3AR. nih.gov Specifically, the 2-phenylethyl moiety linked via an ether group showed a Ki value of 54 nM at the A3AR, compared to 310 nM for the amine linkage and 1960 nM for the thioether linkage. nih.gov

Furthermore, various 2-alkoxyadenosines have been developed, with some showing high selectivity for the A2 receptor. nih.gov For instance, 2-(2-cyclohexylethoxy)adenosine (B135105) displayed an 8700-fold selectivity for the A2 receptor in a functional assay. nih.gov In contrast, C2-amino-substituted analogues were found to be significantly less potent than 5'-N-ethylcarboxamidoadenosine (NECA) at inducing relaxation in guinea pig aorta, suggesting they are weaker activators of A2B-like receptors in this tissue. nih.gov

| C2-Substituent Linkage (with 2-phenylethyl) | A3AR Affinity (Ki, nM) |

| Ether (-O-) | 54 nih.gov |

| Amine (-NH-) | 310 nih.gov |

| Thioether (-S-) | 1960 nih.gov |

Halogenation Effects on Receptor Binding

The introduction of a halogen atom at the C2-position can significantly enhance affinity and selectivity. For example, the combination of a 2-chloro substituent with an N6-cyclopentyl group in 2-chloro-N6-cyclopentyladenosine (CCPA) results in a compound that is 1500-fold selective for the A1 receptor. nih.gov Similarly, 2-chloro-N6-(R)-phenylisopropyladenosine is a dual-acting A1/A3 agonist. nih.gov Halogenation at the C2-position has been a common strategy in developing selective ligands for various AR subtypes. nih.gov

Role of Ribose Moiety Modifications

The ribose moiety of adenosine is not merely a scaffold but an active participant in receptor binding and activation. Modifications to the ribose can drastically alter a compound's affinity and efficacy. nih.gov Generally, most modifications to the ribose portion of N6-substituted adenosines lead to a decrease in affinity for adenosine receptors. nih.gov

However, some minor modifications are tolerated. Only slight alterations at the C3' and C5' positions tend to maintain potent binding. nih.gov For example, a 3'-deoxy analogue of a highly A3-selective adenosine derivative was found to retain its selectivity and act as a full agonist, indicating that the 3'-OH group is not essential for A3 receptor activation. nih.gov Similarly, the 4'-CH2OH group is also not required for activation at A3 receptors. nih.gov In contrast, substitutions at the 2' position generally stabilize the S-conformer of the sugar ring, while 3' substitutions favor the N-conformer. researchgate.net Combining a 1'-C-methyl modification with a suitable N6-substituent, such as in 1'-C-methyl-N6-[(1R)-1methyl-2-phenylethyl]adenosine, can restore A1AR activity that is lost by the ribose modification alone. researchgate.net

Contribution of Hydroxyl Groups (2' and 3') to Receptor Activation

The ribose moiety of adenosine analogues, and specifically its hydroxyl groups, plays a significant role in the interaction with adenosine receptors. Research into the SAR of various N6-substituted adenosine derivatives has consistently highlighted the importance of the 2'- and 3'-hydroxyl groups for receptor activation. For adenosine A3 receptors, for instance, there is generally little tolerance for the substitution or removal of these hydroxyl groups. nih.gov This suggests that these hydroxyls are critical for maintaining the necessary interactions within the receptor's binding pocket to induce a conformational change leading to receptor activation.

The 2'- and 3'-hydroxyl groups of the ribose are known to form key hydrogen bonds with specific amino acid residues in the binding sites of adenosine receptors. nih.gov These interactions help to anchor the ligand in an optimal orientation for agonistic activity. Deletion or modification of these hydroxyl groups, such as in 2'-deoxy or 3'-deoxy analogues, often leads to a significant reduction in binding affinity and efficacy. This underscores their fundamental role in the molecular recognition and activation of adenosine receptors by N6-substituted adenosine analogues like N-(4-Phenylbutyl)adenosine.

Table 1: Impact of Ribose Hydroxyl Group Modification on Adenosine Receptor Affinity (General Observations for N6-Substituted Analogues)

| Modification | General Impact on Affinity/Efficacy | Rationale |

| Deletion of 2'-OH | Significant decrease | Loss of key hydrogen bonding interactions with receptor residues. |

| Deletion of 3'-OH | Significant decrease | Disruption of the hydrogen bond network essential for ligand anchoring and receptor activation. |

| Epimerization of OH | Variable, often decreased | Alters the spatial orientation of the hydroxyl, potentially disrupting optimal interactions. |

Impact of 4'-Thio Substitution

The substitution of the 4'-oxygen atom of the ribose ring with a sulfur atom, creating a 4'-thioadenosine analogue, has been a strategy employed to modulate the pharmacological properties of adenosine derivatives. Studies on a range of N6-substituted-4'-thioadenosines have demonstrated that this modification can influence both the potency and selectivity of the ligands for different adenosine receptor subtypes. nih.gov

In many cases, N6-substituted-4'-thioadenosines have been found to be less potent in binding to adenosine receptors compared to their corresponding adenosine counterparts. nih.gov However, this modification can also confer desirable properties, such as altered selectivity profiles or a shift from agonist to partial agonist or antagonist activity. For example, the N6-(3-Iodobenzyl) derivative of 4'-thioadenosine was identified as a selective partial agonist for the A3 adenosine receptor. nih.gov The introduction of the 4'-thio modification alters the geometry and electronic properties of the ribose ring, which in turn affects how the ligand fits into and interacts with the receptor binding pocket.

Table 2: Comparative Binding Affinities (Ki, nM) of N6-Substituted Adenosine and 4'-Thioadenosine Analogues at Human Adenosine Receptors

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |

| N6-Methyladenosine | 150 | 330 | 120 |

| N6-Methyl-4'-thioadenosine | 480 | 1,100 | 150 |

| N6-(3-Iodobenzyl)adenosine | 3.8 | 13 | 3.2 |

| N6-(3-Iodobenzyl)-4'-thioadenosine | 12 | 52 | 3.2 |

Data synthesized from multiple sources for illustrative purposes.

Computational Approaches in SAR Analysis

Computational modeling has become an indispensable tool in the study of SAR, providing insights into the molecular interactions that govern ligand-receptor binding and activation. These approaches complement experimental data and guide the design of new, more potent, and selective ligands.

Molecular Modeling and Ligand Binding Predictions

Molecular modeling studies of adenosine receptors have been instrumental in visualizing the putative binding site and identifying key amino acid residues that interact with adenosine analogues. nih.gov For agonists like this compound, the adenine (B156593) core is predicted to form crucial hydrogen bonds with conserved residues within the transmembrane helices. The ribose moiety, as previously discussed, is also anchored by a network of hydrogen bonds involving the 2'- and 3'-hydroxyl groups. nih.gov

The N6-substituent, in this case, the 4-phenylbutyl group, is generally accommodated in a more hydrophobic and less conserved region of the binding pocket. The flexibility of the butyl chain allows the phenyl group to adopt a favorable conformation and engage in hydrophobic and/or π-π stacking interactions with aromatic residues in the receptor. Molecular docking simulations can predict the likely binding poses of this compound and its analogues, helping to rationalize observed SAR data. For instance, these models can illustrate how the length and composition of the N6-alkyl chain influence the positioning of the terminal phenyl group and its interactions within the binding site, thereby affecting binding affinity and receptor subtype selectivity.

Table 3: Predicted Key Interactions for N6-Substituted Adenosine Analogues at Adenosine Receptors

| Ligand Moiety | Receptor Region | Predicted Interaction Type | Key Amino Acid Residues (Examples) |

| Adenine Core | Transmembrane Helices | Hydrogen Bonding | Asn (TM6), His (TM7) |

| Ribose 2'-OH, 3'-OH | Transmembrane Helices | Hydrogen Bonding | Ser, Thr, His (TM7) |

| N6-Alkyl Chain | Hydrophobic Pocket | Van der Waals | Aliphatic/Aromatic residues |

| N6-Terminal Phenyl | Hydrophobic Pocket/Extracellular Loop | Hydrophobic, π-π Stacking | Phe, Trp, Tyr |

Advanced Research Applications and Methodologies

In Vitro Research Techniques

Radioligand binding assays have been instrumental in determining the affinity of N-(4-Phenylbutyl)adenosine for different subtypes of adenosine (B11128) receptors. These competitive binding experiments measure how effectively the compound displaces a known radiolabeled ligand from the receptors.

Research has demonstrated that this compound binds to A1 and A2a adenosine receptors with differing affinities. In one key study, the inhibitory constant (Ki) was determined for both receptor subtypes. The compound showed a significantly higher affinity for the A1 receptor compared to the A2a receptor, with a Ki of 7.5 ± 1.5 nM for the A1 receptor and 4750 ± 283 nM for the A2a receptor. This indicates a 630-fold selectivity for the A1 subtype over the A2a subtype in these assays.

For comparison, a related sulfonated derivative, N6-[4-(p-sulfophenyl)butyl]adenosine, was also studied. This modification resulted in a noticeable decrease in affinity for the A1 receptor.

Binding Affinity of this compound at Adenosine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Affinity Ratio (A1/A2a) | Source |

|---|---|---|---|---|

| This compound | A1 | 7.5 ± 1.5 | 630 | |

| This compound | A2a | 4750 ± 283 |

While binding assays determine the affinity of a compound for a receptor, functional assays are required to determine its efficacy—whether it acts as an agonist, antagonist, or inverse agonist. These assays often involve measuring downstream signaling molecules, such as cyclic AMP (cAMP). Adenosine receptors, being G protein-coupled receptors, modulate the production of cAMP upon activation. Specifically, A1 receptor activation typically leads to an inhibition of adenylyl cyclase, decreasing cAMP levels, whereas A2a receptor activation stimulates adenylyl cyclase, increasing cAMP levels.

The metabolic pathways of adenosine and its derivatives are regulated by various enzymes. Ecto-5'-nucleotidase is a key enzyme that catalyzes the hydrolysis of adenosine monophosphate (AMP) to produce extracellular adenosine. Nucleoside triphosphate diphosphohydrolases (NTPDases) are involved in the hydrolysis of extracellular ATP and ADP, which can indirectly influence adenosine levels. Enzyme activity assays are crucial for understanding if a compound interacts with or alters the function of these or other enzymes like methyltransferases.

However, specific studies employing enzyme activity assays to investigate the direct effects of this compound on enzymes such as NTPDases, 5'-nucleotidase, or methyltransferases have not been identified in the available research.

Cell culture models are fundamental tools for investigating the potential neuroprotective effects and cellular signaling pathways modulated by compounds. These in vitro systems, using primary neurons or immortalized cell lines, allow for the study of cellular responses to stressors like oxidative stress or excitotoxicity, and whether a compound can mitigate neuronal damage. The activation of adenosine receptors, particularly the A1 subtype, is often linked to neuroprotective signaling cascades.

Although cell culture models are widely used to screen adenosine receptor agonists for neuroprotective properties, specific research detailing the application of this compound in such models for neuroprotection or signaling studies is not described in the currently accessible literature.

In Vivo Research Techniques (Animal Models)

Animal models, particularly in rodents, are essential for evaluating the physiological and potential therapeutic effects of a compound in a whole organism. For adenosine receptor ligands, these models can be used to study effects on locomotion, body temperature, and their potential efficacy in models of neurological conditions like ischemia or Parkinson's disease.

While in vivo studies have been conducted on closely related sulfonated analogues of this compound to assess their biodistribution and ability to cross the blood-brain barrier, specific data on the pharmacological intervention of this compound itself in rodent models of neurological conditions is limited. One study noted that a related, less potent sulfonated compound, N6-[4-(p-sulfophenyl)butyl]adenosine, was administered to mice and resulted in moderate locomotor depression at high doses, an effect attributed to peripheral adenosine effects due to its poor penetration into the brain.

Measurement of Physiological Responses in Animal Studies

The in vivo evaluation of this compound, an adenosine analog, would necessitate animal studies designed to measure a range of physiological responses, particularly those mediated by adenosine receptors. While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, the methodologies employed for other adenosine receptor agonists provide a clear framework for how such investigations would be conducted. These studies are crucial for understanding the compound's effects on various physiological systems.

Animal models, typically rodents (mice and rats) or larger mammals, are used to assess the cardiovascular and neurological effects of adenosine agonists. nih.gov Standard procedures involve the continuous monitoring of key physiological parameters following administration of the compound.

Cardiovascular Responses: To measure cardiovascular effects, animals are often anesthetized and instrumented to record real-time data. unam.mx Key parameters include arterial blood pressure, heart rate, and cardiac contractility. nih.govnih.gov For instance, hypotensive and negative chronotropic (heart rate-slowing) responses are hallmark effects of many adenosine receptor agonists. unam.mx These would be measured using arterial catheters connected to pressure transducers and electrocardiogram (ECG) recordings.

Neurological and Systemic Responses: Adenosine receptors are ubiquitous in the central nervous system and other tissues. nih.gov Therefore, animal studies may also investigate effects on body temperature, where adenosine agonists are known to cause profound hypothermia. nih.gov This is typically measured using rectal probes or implantable telemetry devices. Other neurological responses can be assessed through behavioral models or electroencephalography (EEG).

The responses are typically measured before and after the administration of the test compound to establish a baseline and determine the magnitude and duration of the effect. Such studies are essential for characterizing the pharmacological profile of adenosine analogs like this compound.

Microdialysis for Neurochemical Monitoring

Microdialysis is a powerful in vivo technique used for the continuous monitoring of neurochemicals in the extracellular fluid of specific brain regions. nih.gov This methodology is well-established for sampling low molecular weight neurotransmitters, neuromodulators, and metabolites, including adenosine. nih.govcancer.gov While literature specifically detailing the use of microdialysis to monitor this compound itself is sparse, the technique is fundamental for studying how such a compound might affect neurochemical dynamics.

The core principle of microdialysis involves inserting a small probe with a semi-permeable membrane into the target brain area of an anesthetized or freely moving animal. cancer.gov The probe is continuously perfused with a physiological solution (perfusate). Small molecules present in the extracellular fluid, such as adenosine, diffuse across the membrane into the perfusate down their concentration gradient. cancer.gov The collected fluid, known as the dialysate, is then analyzed to measure the concentration of the molecules of interest.

Key aspects of the methodology include:

Probe Implantation: Stereotaxic surgery is used to accurately place the microdialysis probe into a specific brain nucleus, such as the striatum or hippocampus.

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes), allowing researchers to track changes in neurochemical concentrations over time. researchgate.net

Analytical Techniques: The collected samples are typically analyzed using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection. This allows for the precise quantification of various neurochemicals simultaneously. nih.gov

This methodology could be applied to study the effects of this compound in two primary ways: first, to determine if systemic administration of the compound alters the extracellular levels of adenosine or other neurotransmitters like dopamine (B1211576) and glutamate (B1630785); and second, to deliver this compound directly into a specific brain region via the probe to study its local effects on neurochemistry.

Application as Fluorescence Probes

Utilization in RNA Structure and Dynamics Studies

This compound, also referred to as A-4CPh, has been characterized as a fluorescent analog of adenosine for use as a probe in nucleic acid studies. nih.gov The challenge in using fluorescence to study nucleic acids is that the natural bases are only weakly fluorescent. nih.gov While highly fluorescent probes can be attached, their large size can disrupt the native structure and dynamics of the RNA molecule under investigation. nih.gov this compound offers a more subtle modification, replacing a hydrogen atom at the 2-position of adenosine with a phenylbutyl group, making it a useful tool for probing local RNA environments with minimal perturbation. nih.gov

A key finding is that while this compound has a very low fluorescence quantum yield as a free monomer, its fluorescence is dramatically enhanced when it is incorporated into an RNA duplex. nih.gov This enhancement, ranging from 11- to 82-fold depending on the surrounding sequence, makes it a sensitive reporter of its local environment. nih.gov The fluorescence signal increases significantly upon moving from a single-stranded to a double-stranded (duplex) conformation, indicating its utility in monitoring RNA hybridization and conformational changes.

Fluorescence Spectroscopy Techniques for Probe Characterization

The characterization of this compound as a fluorescent probe involves several standard and advanced fluorescence spectroscopy techniques. These methods are used to determine the fundamental photophysical properties of the probe both as an isolated molecule (monomer) and when incorporated into an RNA strand.

Steady-State and Time-Resolved Fluorescence Spectroscopy: These are the primary techniques used to characterize the probe. nih.gov

Steady-State Spectroscopy measures the fluorescence intensity across a range of wavelengths to determine the excitation and emission maxima and the quantum yield (Φ), which is a measure of the efficiency of fluorescence.

Time-Resolved Spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the fluorescence lifetime (τ), which is sensitive to the probe's environment and quenching processes.

The data revealed that upon incorporation into RNA, the quantum yield of this compound increased significantly, while its fluorescence lifetime paradoxically decreased. nih.gov This suggests that within the RNA structure, a subpopulation of the probe molecules exists in a highly emissive state. nih.gov

Table 1: Photophysical Properties of this compound (A-4CPh) Data sourced from reference nih.gov

Other Characterization Techniques:

Thermodenaturation Experiments (UV Melting): By monitoring the UV absorbance of an RNA duplex as a function of temperature, the melting temperature (Tm) can be determined. This provides a measure of the duplex's thermal stability. The minimal change in Tm for RNA containing the probe compared to unmodified RNA confirmed that the probe does not destabilize the structure. nih.gov

These combined spectroscopic techniques provide a comprehensive characterization, validating this compound as a minimally perturbing and environmentally sensitive fluorescent probe for RNA structural analysis. nih.gov

Future Research Directions and Translational Potential

Targeting Specific Adenosine (B11128) Receptor Subtypes for Novel Therapeutic Strategies

The development of novel therapeutic strategies hinges on the ability to selectively target specific adenosine receptor subtypes. Adenosine modulates a vast array of physiological processes through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. Each subtype exhibits a unique pharmacological profile, tissue distribution, and downstream signaling pathway, making them attractive targets for a wide range of diseases. The primary challenge and goal for future research is to design ligands, such as analogues of N-(4-Phenylbutyl)adenosine, with high affinity and selectivity for a single receptor subtype to maximize therapeutic efficacy while minimizing off-target effects.

The A1 and A3 receptors primarily couple to inhibitory Gi/o proteins, leading to the inhibition of adenylyl cyclase, whereas the A2A and A2B receptors couple to stimulatory Gs proteins, which activate adenylyl cyclase. Furthermore, A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C pathway. This signaling diversity underscores the potential for developing highly specific therapeutic interventions.

Therapeutic Potential of Adenosine Receptor Subtypes:

A1 Receptors: Predominantly expressed in the brain, heart, and spinal cord, A1 receptors are implicated in neuroprotection and cardioprotection. Activation of A1 receptors leads to a decrease in heart rate and inhibition of neurotransmitter release, making A1 agonists potential therapeutics for treating supraventricular tachycardias and offering protection against ischemic damage.

A2A Receptors: Highly concentrated in the basal ganglia, immune cells, and blood platelets, A2A receptors are key targets for neurodegenerative disorders and inflammation. A2A receptor antagonists, for instance, have shown promise in the treatment of Parkinson's disease. Conversely, A2A agonists can mediate immunosuppression, a strategy being explored for autoimmune diseases.

A2B Receptors: Though generally expressed at low levels, A2B receptor expression is upregulated under inflammatory and hypoxic conditions. Their activation is linked to inflammation and angiogenesis, suggesting that A2B antagonists could be beneficial in treating inflammatory diseases and certain cancers.

A3 Receptors: The A3 subtype is involved in inflammation, cancer cell proliferation, and cardioprotection. Selective A3 agonists are being investigated for their anti-inflammatory and anti-cancer properties. The N6 position of adenosine, where the 4-phenylbutyl group is attached in this compound, is a critical structural determinant for A3 receptor activation.

Future strategies will focus on elucidating the complex interactions between adenosine receptor subtypes and other signaling systems to develop more refined therapeutics. The synthesis and evaluation of novel derivatives, building upon the scaffold of compounds like this compound, will be instrumental in creating a new generation of subtype-selective drugs for conditions ranging from neurodegenerative diseases to cancer and inflammatory disorders.

| Receptor Subtype | Primary Signaling Pathway | Key Tissue Distribution | Potential Therapeutic Applications |

| A1 | Gi/o (Inhibits Adenylyl Cyclase) | Brain, Heart, Spinal Cord | Tachycardia, Neuroprotection, Cardioprotection |

| A2A | Gs (Stimulates Adenylyl Cyclase) | Basal Ganglia, Immune Cells | Parkinson's Disease, Inflammation, Cancer |

| A2B | Gs, Gq | Ubiquitous (Upregulated in Hypoxia) | Inflammatory Diseases, Cancer |

| A3 | Gi/o, Gq | Immune Cells, Heart, Lungs | Inflammation, Cancer, Neuropathic Pain |

Development of this compound Analogues as Leads for Anti-Infective Agents (e.g., C. difficile)

Beyond their traditional roles in neuromodulation and cardiovascular function, adenosine receptor ligands are emerging as potential novel anti-infective agents. This is particularly relevant for infections where the host inflammatory response is a major driver of pathology, such as in Clostridioides difficile infection (CDI). The development of analogues of this compound represents a promising, non-antibiotic strategy to combat CDI by modulating the host's response to bacterial toxins.

C. difficile infection, the leading cause of antibiotic-associated diarrhea, is primarily mediated by two potent virulence factors, toxin A (TcdA) and toxin B (TcdB). These toxins induce severe intestinal inflammation, fluid secretion, and tissue damage. Research has revealed that the adenosine signaling pathway is significantly involved in the pathophysiology of CDI. During the tissue injury caused by C. difficile toxins, adenosine levels increase, and the expression of adenosine receptors on intestinal and immune cells is altered. Specifically, TcdA and TcdB have been shown to upregulate the expression of the A2B adenosine receptor (A2BAR) in intestinal epithelial cells.

This link between adenosine signaling and CDI pathogenesis opens up two distinct therapeutic avenues for this compound analogues:

Modulation of Host Adenosine Receptors: The primary strategy involves designing analogues that can selectively target specific adenosine receptor subtypes to control the host's inflammatory cascade.

A2B Receptor Antagonists: The A2B receptor is the predominant subtype in the intestinal epithelium and its upregulation during CDI is associated with pro-inflammatory effects. Preclinical studies have demonstrated that the blockade or genetic deletion of the A2BAR significantly ameliorates the severity of CDI. A2BAR antagonists reduce toxin-induced secretion, epithelial injury, inflammation, and mortality in animal models. Therefore, developing this compound analogues with potent and selective A2B antagonist properties is a key future direction.

A2A and A3 Receptor Agonists: In contrast to the A2B receptor, activation of the A2A and A3 receptors appears to be protective. A2A receptor agonists have been shown to attenuate toxin-induced inflammation and intestinal damage. Similarly, A3 receptor activation can reduce toxin-induced cell death in enteric glial cells. This suggests a role for selective A2A or A3 agonists in mitigating the downstream effects of C. difficile toxins.

Direct Anti-Virulence Agents: A second, innovative approach is to design adenosine analogues that directly target bacterial processes essential for virulence or survival, without killing the bacterium and thus exerting less selective pressure for resistance. Research has shown that N6-substituted adenosine analogues can be designed to inhibit C. difficile-specific enzymes. This proof-of-concept highlights the potential for developing this compound analogues as first-in-class anti-virulence agents that disrupt the C. difficile life cycle.

The development of this compound analogues as anti-infectives for CDI is a promising area of research that moves beyond the traditional antibiotic paradigm. By either modulating the host's pathological response to toxins or by directly inhibiting virulence factors, these compounds could lead to new therapeutic options that reduce disease severity and recurrence.

| Receptor Subtype | Effect of Toxin Exposure | Therapeutic Strategy | Outcome in Preclinical Models |

| A2A | Upregulation | Agonism | Reduces inflammation and cell death |

| A2B | Upregulation | Antagonism | Reduces secretion, inflammation, and mortality |

| A3 | Upregulation | Agonism | Reduces cell death |

Exploring Neuroprotective Modalities Beyond Current Understandings

The potential of this compound and its analogues extends into the critical field of neuroprotection, offering new therapeutic avenues for a range of devastating neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and chronic neurodegenerative diseases like Parkinson's and Alzheimer's. Adenosine is a powerful endogenous neuromodulator that plays a crucial homeostatic role in the brain. During metabolic stress, such as ischemia or hypoxia, extracellular adenosine levels rise dramatically, activating adenosine receptors to suppress excessive neuronal activity and protect brain tissue from damage. Future research into this compound analogues will focus on harnessing and refining these neuroprotective mechanisms by selectively targeting specific adenosine receptor subtypes.

The neuroprotective effects of adenosine are complex, as different receptor subtypes often mediate opposing actions. This dichotomy provides a rich landscape for the development of highly specific therapeutic agents.

A1 Receptor Agonism: The Classic Neuroprotective Pathway The A1 receptor is abundantly expressed in the brain and its activation is traditionally viewed as the primary mechanism of adenosine-mediated neuroprotection. A1 receptor agonists exert their protective effects through several key actions:

Inhibition of the release of excitatory neurotransmitters, most notably glutamate (B1630785), thereby reducing excitotoxicity.

Hyperpolarization of neuronal membranes, which makes neurons less likely to fire and reduces metabolic demand.

Control of calcium influx into neurons, preventing the activation of downstream cell death pathways.

While full A1 agonists have demonstrated efficacy in reducing brain damage in experimental models, their clinical translation has been hampered by significant cardiovascular side effects, such as bradycardia and hypotension. A promising future direction is the development of A1 partial agonists, which may offer a safer therapeutic window by providing sufficient neuroprotection without causing dose-limiting peripheral effects.

A2A Receptor Antagonism: A Novel Neuroprotective Strategy In contrast to the A1 receptor, the A2A receptor is often implicated in exacerbating neuronal injury. Under noxious conditions, A2A receptor expression is upregulated and its activation can promote neuroinflammation and excitotoxicity. Therefore, blocking these receptors with selective antagonists has emerged as a powerful neuroprotective strategy. A2A receptor antagonists have shown robust neuroprotective effects in preclinical models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Their mechanisms include:

Counteracting neuroinflammatory processes by reducing the activation of microglia and astroglia.

Modulating glutamate release at corticostriatal synapses.

Reducing synaptic loss and neuronal death associated with amyloid-β and tau pathologies in models of Alzheimer's disease.

The clinical approval of the A2A antagonist istradefylline (B1672650) for Parkinson's disease validates this target, and epidemiological studies showing that caffeine (B1668208) (a non-selective adenosine antagonist) consumption is associated with a lower risk of neurodegenerative diseases further support this approach.

A3 Receptor Agonism: A Modulator of Glial Function and Inflammation The role of the A3 receptor in neuroprotection is multifaceted. Evidence suggests that A3 receptor agonists can confer protection, particularly by modulating the function of glial cells and controlling inflammation. One key mechanism involves the stimulation of ATP production in astrocytes, which enhances their ability to support neuronal survival and function after injury. Preclinical studies have shown that A3 agonists can reduce tissue damage and improve functional outcomes in models of TBI and retinal neurodegeneration.

Future exploration in this area will involve designing this compound analogues with carefully tailored selectivity profiles to optimize these neuroprotective modalities. A particularly innovative strategy may involve combining A2A receptor antagonists with agents that increase endogenous adenosine levels, thereby blocking the detrimental effects of A2A activation while simultaneously enhancing the protective effects of A1 receptor activation.

| Receptor Subtype | Therapeutic Strategy | Primary Mechanism of Action | Potential Disease Applications |

| A1 | Agonism (especially partial) | Reduces excitotoxicity, decreases neuronal firing | Ischemic Stroke, Traumatic Brain Injury |

| A2A | Antagonism | Reduces neuroinflammation, modulates glutamate release | Parkinson's Disease, Alzheimer's Disease |

| A3 | Agonism | Enhances astrocyte ATP production, anti-inflammatory | Traumatic Brain Injury, Retinal Degeneration |

Advancements in Computational Design and High-Throughput Screening of Analogues

The discovery and optimization of novel analogues of this compound are being significantly accelerated by the integration of advanced computational design and high-throughput screening (HTS) technologies. These cutting-edge approaches allow for the rapid exploration of vast chemical spaces and the rational design of ligands with desired properties, such as high affinity and subtype selectivity. This shift from traditional, iterative chemical synthesis to a more predictive and streamlined process is a key future direction in adenosine receptor drug discovery.

Structure-Based Drug Design (SBDD):

Recent breakthroughs in structural biology, particularly in cryo-electron microscopy (cryo-EM), have provided high-resolution atomic structures of several adenosine receptor subtypes (A1, A2A, and A2B). These structures serve as invaluable blueprints for computational drug design.

Virtual Screening: Using these receptor structures, researchers can perform structure-based virtual screening (SBVS). This process involves computationally "docking" millions of commercially or virtually available compounds into the receptor's binding pocket. Physics-based scoring functions then predict the binding energy of each compound, allowing for the ranking and prioritization of a manageable number of promising candidates for synthesis and experimental testing. This approach has been successfully used to discover novel and selective antagonists for the A1 and A2A receptors.

Molecular Docking and Dynamics: For promising hits, molecular docking studies can predict the precise binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues in the receptor. Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and helping to rationalize the structure-activity relationships (SAR) of a series of analogues.

Homology Modeling: In cases where an experimental structure is not yet available, homology models can be constructed based on the structures of closely related receptors. These models have proven effective in guiding the virtual screening and discovery of selective A3 receptor ligands.

High-Throughput Screening (HTS):

Complementing in silico methods, HTS allows for the rapid experimental evaluation of large chemical libraries. For adenosine receptors, fluorescence-based assays are a particularly powerful HTS tool. These assays typically use a fluorescently labeled ligand that binds to the receptor expressed in living cells. When a compound from a screening library successfully competes with and displaces the fluorescent probe, a change in the fluorescence signal is detected. This method has been instrumental in:

Screening libraries of both drug-like molecules and smaller "fragments" to identify novel chemical scaffolds for adenosine receptor ligands.

Identifying unexpected hits from libraries of known pharmacologically active compounds, revealing new potential for existing molecules.

Providing a robust platform for determining the binding affinities of thousands of compounds in a time-efficient manner, which is crucial for building comprehensive SAR models.

The synergy between computational design and HTS creates a powerful discovery engine. Virtual screening can efficiently narrow down a massive chemical library to a few hundred top-ranked compounds. These prioritized compounds can then be subjected to HTS to validate their activity and selectivity experimentally. The hits from this process serve as the starting point for the next cycle of structure-based design, where computational tools are used to guide the chemical optimization of the lead compounds into potent and selective drug candidates.

| Technique | Principle | Application for Analogues | Throughput |

| Virtual Screening | Computational docking of large libraries to a receptor structure to predict binding. | Identifies novel chemical scaffolds with potential high affinity and selectivity. | Very High (Millions of compounds) |

| Molecular Docking | Predicts the specific 3D orientation and interaction of a ligand within the receptor's binding site. | Rationalizes structure-activity relationships and guides chemical modifications. | Low to Medium |

| Fluorescence-Based HTS | Experimental screening of compound libraries by measuring the displacement of a fluorescent ligand. | Validates hits from virtual screens and determines binding affinities. | High (Thousands of compounds/day) |

| Molecular Dynamics | Simulates the motion of the ligand-receptor complex over time. | Assesses the stability of binding interactions and conformational changes. | Low |

Addressing Species-Specific Pharmacological Profiles in Preclinical Research

A critical challenge in the preclinical development of adenosine receptor ligands, including analogues of this compound, is the significant pharmacological variability observed across different species. While the efficacy and safety of a drug candidate are initially established in animal models (typically rodents), the predictive value of these studies can be compromised if the drug interacts differently with the animal receptor compared to its human counterpart. Addressing these species-specific profiles is paramount for the successful translation of promising compounds from the laboratory to the clinic.

The four adenosine receptor subtypes exhibit varying degrees of amino acid sequence conservation across species. The A1, A2A, and A2B receptors are relatively well-conserved, with sequence identities often exceeding 90% between humans and rodents. Consequently, the pharmacology of ligands targeting these receptors is often, but not always, comparable. For instance, while the rank order of potency for A1 receptor agonists is generally consistent, their absolute affinity can be 3 to 26-fold higher in rats compared to humans.

The A3 adenosine receptor, however, presents a more significant challenge. The sequence identity of the A3 receptor between human and rat homologues is only about 72%. This lower conservation leads to stark differences in pharmacology:

Binding Affinity: The binding affinities of some ligands can differ by several orders of magnitude. For example, N6-methyladenosine binds to the human A3 receptor with approximately 700-fold higher affinity than to the rat A3 receptor.

Ligand Function: A compound that acts as an agonist at the human A3 receptor may function as an antagonist in rodents, or vice versa.

Antagonist Activity: Many potent and selective antagonists at the human A3 receptor are either inactive or only weakly active at the rat and mouse A3 receptors.

Physiological Response: A3 receptor agonists are known to cause degranulation of mast cells in rodents, a potent inflammatory response that is not observed in humans.

These discrepancies have profound implications for preclinical research. A promising therapeutic effect observed in a mouse model might not translate to humans if the drug's affinity or efficacy at the target receptor is substantially different. Conversely, a potentially valuable drug might be prematurely discarded based on poor results in an animal model that does not accurately reflect the human pharmacology.

To overcome these hurdles, future research must incorporate a comprehensive, cross-species pharmacological evaluation early in the drug development process. This includes:

Characterizing the binding affinity and functional activity of lead compounds at the human receptor and the corresponding orthologs from relevant preclinical species (e.g., mouse, rat, dog).

Utilizing "humanized" animal models, where the native rodent receptor gene is replaced with its human counterpart, to provide a more accurate in vivo assessment of a drug's efficacy and potential side effects.

By systematically addressing these species-specific pharmacological profiles, researchers can improve the predictive power of preclinical studies and increase the likelihood of successfully developing safe and effective this compound analogues for human use.

| Receptor Subtype | Human vs. Rodent Sequence Identity | Key Pharmacological Differences |

| A1 | >90% | Moderate differences in ligand affinity (up to ~20-fold). |

| A2A | >90% | Relatively minor pharmacological variability. |

| A2B | >85% | Relatively minor pharmacological variability. |

| A3 | ~72% | Major differences in affinity (up to 50,000-fold), function (agonist vs. antagonist), and physiological response. |

Q & A

Q. What are the established synthetic routes for N-(4-Phenylbutyl)adenosine, and how is structural purity validated?

- Methodology: Synthesis typically involves alkylation of adenosine’s exocyclic amine with 4-phenylbutyl groups. A plausible route includes reductive amination or nucleophilic substitution using 4-phenylbutyl halides. For example, analogous compounds in patents (e.g., EP2931712 B1) use carbamimidoyl intermediates under controlled pH and temperature .

- Structural validation:

- NMR (¹H/¹³C): Confirm regioselective substitution and aromatic integration (e.g., 4-phenylbutyl proton signals at δ 1.5–2.5 ppm).

- Mass spectrometry: Compare observed molecular ion ([M+H]⁺) with theoretical mass (e.g., C₁₉H₂₃N₅O₄: ~403.4 g/mol) .

- Purity: HPLC with UV detection (λ = 260 nm for adenosine backbone) and ≥95% purity threshold .

Q. What in vitro assays are recommended to assess this compound’s interaction with adenosine receptors?

- Methodology:

- Radioligand binding assays: Use [³H]CGS-21680 (A₂A receptor) or [³H]DPCPX (A₁ receptor) to measure competitive displacement.

- Controls: Include adenosine (positive control) and buffer-only (negative control).

- Data normalization: Express binding affinity as IC₅₀ or Kᵢ using nonlinear regression (e.g., GraphPad Prism) .

- Critical variables: Temperature (25°C vs. 37°C), Mg²⁺ concentration (modulates receptor affinity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell lines?

- Methodology:

- Hypothesis-driven replication: Test the compound in isogenic cell lines (e.g., HEK-293 vs. HeLa) under identical conditions (e.g., serum-free media, passage number).

- Error analysis: Quantify variability using standard deviation (SD) in triplicate experiments. If discrepancies persist:

- Receptor profiling: Use qPCR/Western blot to compare adenosine receptor subtype expression levels.

- Metabolic stability: Assess compound degradation via LC-MS in cell lysates over time .

- Case example: AG 556 (a structurally related compound) showed IC₅₀ variability due to EGFR expression heterogeneity, resolved by siRNA knockdown .

Q. What strategies optimize this compound’s selectivity for adenosine A₃ receptors over A₁/A₂A subtypes?

- Methodology:

- Structure-activity relationship (SAR):

- Modify the phenylbutyl chain length (e.g., 3-phenylpropyl vs. 4-phenylbutyl) to alter steric hindrance.

- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance hydrophobic interactions .

- Computational modeling:

- Docking simulations (e.g., AutoDock Vina) using A₃ receptor crystal structures (PDB: 5CON) to predict binding poses.

- Validation: Functional assays (e.g., cAMP inhibition for A₃ vs. A₁/A₂A) with dose-response curves .

Q. How should researchers design dose-response studies to minimize off-target effects in vivo?

- Methodology:

- Pilot pharmacokinetics (PK):

- Administer radiolabeled compound (¹⁴C or ³H) to determine bioavailability, half-life, and tissue distribution.

- Dose range: Use logarithmic increments (e.g., 0.1, 1, 10 mg/kg) based on in vitro IC₅₀ values.

- Control groups: Include vehicle-only and adenosine receptor knockout models (e.g., A₃R⁻/⁻ mice).

- Endpoint analysis: Measure biomarkers (e.g., plasma cAMP, cytokine levels) alongside histopathology .

Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing dose-dependent responses in adenosine receptor assays?

- Methodology:

- Nonlinear regression: Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (95% confidence intervals).

- Error bars: Use SEM or SD for triplicate replicates; avoid SE for small sample sizes.

- Statistical tests:

- ANOVA for multi-group comparisons (e.g., receptor subtypes).

- t-test with Bonferroni correction for pairwise comparisons .

- Reporting: Include raw data tables in appendices and processed data (e.g., normalized binding %) in main text .

Toxicological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodology:

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods for powder weighing and solvent-based procedures.

- Spill management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Acute toxicity: Reference SDS data for LD₅₀ (if available) and conduct Ames test for mutagenicity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.